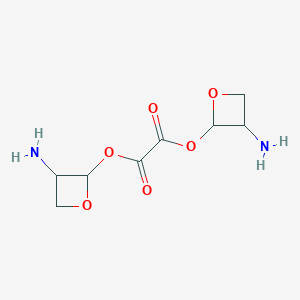

Bis(3-aminooxetan-2-yl) oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(3-aminooxetan-2-yl) oxalate is a chemical compound with the molecular formula C₅H₉NO₅ It is characterized by the presence of two oxetane rings, each substituted with an amino group at the 3-position, and an oxalate group linking the two oxetane units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-aminooxetan-2-yl) oxalate typically involves the formation of oxetane rings followed by their functionalization. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The oxetane rings can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols . The amino groups are introduced via reduction of oxime intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(3-aminooxetan-2-yl) oxalate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using peroxy acids.

Reduction: The oxime intermediates can be reduced to amines.

Substitution: The oxetane rings can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

Oxidation: Peroxy acids such as peroxytrifluoroacetic acid.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the oxetane rings.

Reduction: Amino derivatives of the oxetane rings.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3-aminooxetan-2-yl) oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3-aminooxetan-2-yl) oxalate involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Bis(3-aminooxetan-2-yl) oxalate is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by its unique oxetane structure, which contributes to its biological properties. The compound's molecular formula and structure are critical for understanding its interactions within biological systems.

The primary biological activity of this compound is linked to its ability to inhibit specific pathways involved in disease processes. Notably, it has been identified as an inhibitor of the PIKfyve lipid kinase, which plays a crucial role in cellular signaling and membrane trafficking. This inhibition can lead to significant therapeutic effects in various conditions:

- Cancer : By targeting PIKfyve, this compound may disrupt cancer cell proliferation and survival pathways.

- Inflammation : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating autoimmune diseases.

- Metabolic Disorders : Its effects on lipid metabolism suggest possible applications in managing diabetes and obesity.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits PIKfyve activity in cultured cells. This inhibition leads to altered endosomal membrane dynamics and reduced production of pro-inflammatory cytokines such as IL-12 and IL-23, which are implicated in various inflammatory diseases .

In Vivo Studies

Animal models have provided insight into the therapeutic potential of this compound. For instance, studies indicate that administration of the compound can reduce tumor growth in xenograft models of cancer. Additionally, it has shown efficacy in reducing symptoms associated with rheumatoid arthritis by modulating immune responses .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and tissue distribution. Studies indicate that the compound is not a substrate for major drug transporters, which may enhance its therapeutic potential by minimizing drug-drug interactions .

Safety and Toxicity

Toxicological assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate any potential adverse effects.

Properties

Molecular Formula |

C8H12N2O6 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

bis(3-aminooxetan-2-yl) oxalate |

InChI |

InChI=1S/C8H12N2O6/c9-3-1-13-7(3)15-5(11)6(12)16-8-4(10)2-14-8/h3-4,7-8H,1-2,9-10H2 |

InChI Key |

WUMASPLSIOTVFH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(O1)OC(=O)C(=O)OC2C(CO2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.